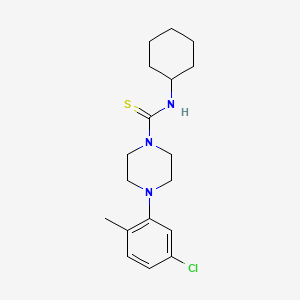![molecular formula C15H10FNO3 B2555124 2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 30777-87-8](/img/structure/B2555124.png)
2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a methoxy group, which is further connected to an isoindoline-1,3-dione structure. Isoindoline derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
作用機序
Target of Action
The primary target of 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Mode of Action
2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione interacts with the dopamine receptor D2, potentially affecting the receptor’s function
Biochemical Pathways
The biochemical pathways affected by 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione are likely related to dopamine signaling, given its interaction with the dopamine receptor D2 . Dopamine signaling is involved in numerous neurological processes, including motor control, reward, and mood regulation. The downstream effects of this interaction could potentially influence these processes.
Result of Action
One study suggests that isoindoline derivatives may have potential as therapeutic agents, possibly due to their interaction with the dopamine receptor d2 .
生化学分析
Biochemical Properties
2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The compound’s interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione has been shown to bind to certain proteins, influencing their structural conformation and function .
Cellular Effects
The effects of 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione on cells are diverse and depend on the cell type and concentration used. In neuronal cells, the compound has demonstrated anticonvulsant properties, likely due to its interaction with ion channels and neurotransmitter receptors . This interaction can modulate cell signaling pathways, leading to altered gene expression and cellular metabolism. In cancer cells, 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione has been observed to induce apoptosis, suggesting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, altering their activity. For instance, its binding to cytochrome P450 can inhibit the enzyme’s ability to metabolize certain substrates . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, particularly in the presence of light and oxygen . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione in animal models vary with dosage. At low doses, the compound has been shown to have beneficial effects, such as anticonvulsant activity and potential anticancer properties . At higher doses, toxic effects can be observed, including neurotoxicity and hepatotoxicity . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione is crucial for its activity. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific compartments, affecting its function and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 3-fluorobenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene. The resulting intermediate is then subjected to cyclization to form the desired isoindoline-1,3-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline derivatives.
類似化合物との比較
Similar Compounds
Phthalimide: A structurally related compound with similar biological activities.
N-phenylphthalimide: Another isoindoline derivative with comparable properties.
3-fluorophthalimide: Shares the fluorophenyl group and exhibits similar reactivity.
Uniqueness
2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. The fluorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications in medicinal chemistry and material science .
特性
IUPAC Name |
2-[(3-fluorophenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJQMVAYLOZKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
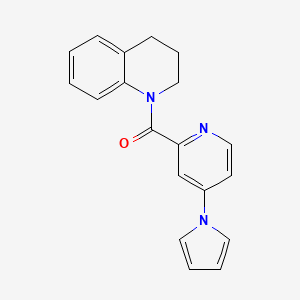
![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2555044.png)
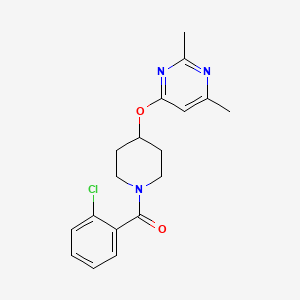
![1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B2555047.png)
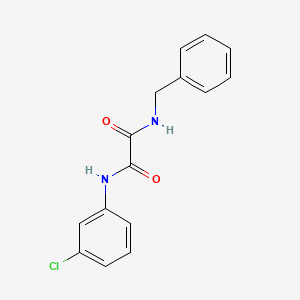
![Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate](/img/structure/B2555050.png)
![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2555052.png)
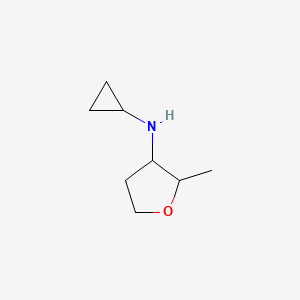
![1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2555055.png)

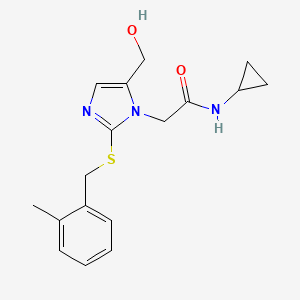
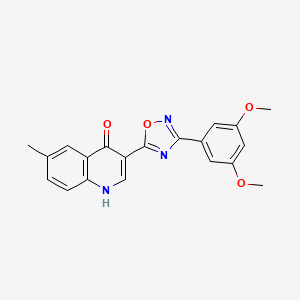
![1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2555061.png)
